Cas no 894064-03-0 (5-bromo-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide)

5-Bromo-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a brominated triazolopyridazine moiety via a phenyl spacer. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The bromo substituent enhances reactivity for further functionalization, while the triazolopyridazine group may contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it a versatile intermediate in drug discovery. The compound’s stability and synthetic accessibility further support its use in exploratory research and lead optimization studies.
5-bromo-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide structure
894064-03-0 structure
Product name:5-bromo-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide
CAS No:894064-03-0
MF:C16H10BrN5O2
MW:384.186901569366
CID:6420685
PubChem ID:7217797

5-bromo-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide
    • N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-bromofuran-2-carboxamide
    • 5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
    • 5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
    • F2508-0082
    • 894064-03-0
    • SR-01000020280-1
    • AKOS024701748
    • SR-01000020280
    • 2-Furancarboxamide, 5-bromo-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]-
    • Inchi: 1S/C16H10BrN5O2/c17-14-6-5-13(24-14)16(23)19-11-3-1-2-10(8-11)12-4-7-15-20-18-9-22(15)21-12/h1-9H,(H,19,23)
    • InChI Key: JQSCZGCZZBHFBO-UHFFFAOYSA-N
    • SMILES: O1C(Br)=CC=C1C(NC1=CC=CC(C2=NN3C=NN=C3C=C2)=C1)=O

Computed Properties

  • Exact Mass: 383.00179g/mol
  • Monoisotopic Mass: 383.00179g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 85.3Ų

Experimental Properties

  • Density: 1.73±0.1 g/cm3(Predicted)
  • pka: 11.73±0.70(Predicted)

5-bromo-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2508-0082-2μmol
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
2μl
$57.0 2023-05-19
Life Chemicals
F2508-0082-3mg
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
3mg
$63.0 2023-05-19
Life Chemicals
F2508-0082-15mg
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
15mg
$89.0 2023-05-19
Life Chemicals
F2508-0082-40mg
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
40mg
$140.0 2023-05-19
Life Chemicals
F2508-0082-50mg
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
50mg
$160.0 2023-05-19
Life Chemicals
F2508-0082-10μmol
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
10μl
$69.0 2023-05-19
Life Chemicals
F2508-0082-25mg
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
25mg
$109.0 2023-05-19
Life Chemicals
F2508-0082-20μmol
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
20μl
$79.0 2023-05-19
Life Chemicals
F2508-0082-2mg
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
2mg
$59.0 2023-05-19
Life Chemicals
F2508-0082-10mg
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
894064-03-0 90%+
10mg
$79.0 2023-05-19

Additional information on 5-bromo-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide

Introduction to 5-bromo-N-(3-{1,2,4triazolo[4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide (CAS No. 894064-03-0)

5-bromo-N-(3-{1,2,4triazolo[4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide (CAS No. 894064-03-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The molecular structure of this compound is characterized by a furan-2-carboxamide core, which is flanked by a bromo substituent and an N-substituted phenyl ring linked to a 1,2,4-triazolo[4,3-bpyridazin-6-yl}phenyl moiety. This intricate arrangement of heterocycles not only contributes to the compound's complexity but also opens up numerous possibilities for interactions with biological targets. The presence of the bromo group and the triazolobipyridazine scaffold suggests potential utility in modulating enzyme activities or binding to specific protein receptors.

In recent years, there has been a surge in interest regarding molecules that incorporate triazolo[4,3-bpyridazine] scaffolds due to their reported bioactivity in various pharmacological contexts. For instance, derivatives of this scaffold have been investigated for their potential roles in inhibiting kinases and other enzymes implicated in cancer progression. The 5-bromo-N-(3-{1,2,4triazolo[4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide (CAS No. 894064-03-0) is no exception and represents a novel derivative that may exhibit similar or even enhanced biological properties.

The furan-2-carboxamide moiety is another key feature of this compound that warrants detailed consideration. Furan derivatives are well-documented for their involvement in various biological processes and have been explored as pharmacophores in numerous drug candidates. The carboxamide group introduces a polar functional handle that can enhance solubility and binding affinity towards certain biological targets. This combination of structural elements makes 5-bromo-N-(3-{1,2,4triazolo[4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide (CAS No. 894064-03-0) an intriguing molecule for further biochemical and pharmacological investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. These computational tools have been instrumental in designing derivatives of known bioactive scaffolds with improved pharmacokinetic profiles. In the context of 5-bromo-N-(3-{1,2,4triazolo[4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide (CAS No. 894064-03-0), such simulations could provide valuable insights into its potential interactions with target proteins or enzymes.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the bromo group and the triazolobipyridazine moiety necessitates precise control over reaction conditions to avoid side products. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before, which bodes well for future studies on this compound.

In conclusion,5-bromo-N-(3-{1,2,4triazolo[4,3-bpyridazin-6-yl}phenyl)furan-2-carboxamide (CAS No. 894064-03-0) represents a structurally intriguing molecule with potential applications in pharmaceutical research. Its unique combination of heterocyclic moieties and functional groups positions it as a promising candidate for further exploration in drug discovery efforts aimed at developing novel therapeutics.

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